Product packaging for Octylurea(Cat. No.:CAS No. 2158-10-3)

Octylurea

Cat. No.: B1616439
CAS No.: 2158-10-3
M. Wt: 172.27 g/mol
InChI Key: UBBIDOUCHSVOFY-UHFFFAOYSA-N
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Description

Octylurea, identified by CAS Registry Number 2158-10-3 and the molecular formula C9H20N2O, is an N-monoalkylurea derivative of significant interest in chemical and materials science research . This compound features a urea moiety, which serves as both a hydrogen bond donor and acceptor, linked to a linear octyl chain, resulting in a molecular weight of 172.27 g/mol . Its structure underpins its utility in advanced research applications, particularly in the synthesis of polymeric materials and the study of fundamental molecular behaviors. A prominent application of this compound is as a reactant in polymer chemistry for developing innovative polymeric networks. It has been demonstrated to react with epoxidized oils, such as epoxidized soybean oil (ESO), at elevated temperatures to form polyurea structures . This positions this compound as a valuable building block in the creation of high-performance and potentially bio-based polymers, a rapidly advancing field highlighted by ongoing research into polyurea elastomers . Furthermore, this compound serves as a critical compound in fundamental physicochemical studies. Research into its thermal properties has revealed a distinct solid-solid phase transition at approximately 80°C (353.2 K), which is associated with a substantial entropy change comparable to its melting entropy . Solid-state NMR investigations indicate that this transition is driven by conformational exchange and molecular motion within the alkyl chain, providing researchers with a model system to study disorder and dynamics in crystalline solids . The compound is synthesized via a nucleophilic substitution reaction between octylamine and urea, and is supplied as a high-purity solid that requires storage sealed in a dry environment, ideally at 2-8°C . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B1616439 Octylurea CAS No. 2158-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBIDOUCHSVOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175932
Record name Urea, octyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-10-3
Record name N-Octylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octylurea and Its Derivatives

Direct Synthesis Approaches

Nucleophilic Substitution Reactions with Octylamine (B49996) and Urea (B33335)

The most straightforward and widely reported method for preparing octylurea involves the direct reaction of octylamine (C₈H₁₉N) with urea (CO(NH₂)₂). atamanchemicals.com This process is characterized as a nucleophilic substitution reaction, where the amine group of octylamine reacts with urea, resulting in the formation of this compound and the release of ammonia (B1221849) (NH₃) as a by-product. atamanchemicals.com

The chemical reaction can be represented as follows:

C₈H₁₇NH₂ (Octylamine) + CO(NH₂)₂ (Urea) → C₉H₂₀N₂O (this compound) + NH₃ (Ammonia) atamanchemicals.com

This direct synthetic route is favored for its simplicity and potential to achieve relatively high yields, making it applicable for both laboratory-scale research and industrial production. atamanchemicals.com

Optimization of Reaction Parameters and Conditions

For ensuring reproducibility and maximizing the yield of this compound, meticulous documentation and optimization of reaction parameters are crucial. atamanchemicals.com

Heating under reflux conditions is a key parameter employed to facilitate the nucleophilic substitution reaction between octylamine and urea. atamanchemicals.com Elevated temperatures generally lead to an increase in reaction rates. atamanchemicals.com Furthermore, increasing the reaction temperature can also contribute to a reduction in system viscosity, which, in turn, lowers diffusional limitations between the substrates and improves mass transfer between the reactants and catalysts.

Purification Techniques for Research Purity

To obtain this compound with high purity, particularly for research applications, specific purification techniques are indispensable. atamanchemicals.com The most commonly reported methods include recrystallization and distillation. atamanchemicals.com

For more demanding purity requirements, especially in research and development, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are utilized. HPLC separates compounds based on differences in their hydrophobicity or charge, effectively isolating the desired product from impurities and truncated species. Another method, polyacrylamide gel electrophoresis (PAGE), separates products based on electric charge, which can lead to enhanced purity, though sometimes at the expense of yield. The selection of the appropriate purification method is contingent upon factors such as the inherent properties of the substance, the nature and extent of impurities, and the desired level of purity.

Indirect Synthetic Pathways

An alternative, indirect route for the production of this compound involves the preliminary synthesis of n-octylamine, which is subsequently reacted with urea to form the final product. atamanchemicals.com

The synthesis of n-octylamine (C₈H₁₉N) itself is a well-developed industrial process, often involving the catalytic hydrogenation of n-octanol (C₈H₁₈O) or related intermediates. atamanchemicals.com A notable method for n-octylamine synthesis employs a fixed-bed reactor system. In this process, n-octanol and liquid ammonia are continuously introduced into a fixed-bed reactor containing a nickel catalyst supported on kieselguhr (diatomite). atamanchemicals.com

The optimized reaction conditions for this n-octylamine synthesis typically involve:

Temperature: 150–180 °C atamanchemicals.com

Pressure: 15–30 atm atamanchemicals.com

Molar Ratio (n-octanol to ammonia): Approximately 1:12–20 atamanchemicals.com

Catalyst Composition: 30–70 wt% nickel, 30–70 wt% kieselguhr atamanchemicals.com

Bed Thickness: 40–80 cm atamanchemicals.com

Reaction Time: Typically 3–10 hours atamanchemicals.com

Table: Reaction Conditions for n-Octylamine Synthesis atamanchemicals.com

ParameterTypical Range/Value
Temperature150–180 °C
Pressure15–30 atm
Molar Ratio (n-octanol:NH₃)1:12–20
Catalyst Composition30–70 wt% Ni, 30–70 wt% Kieselguhr
Bed Thickness40–80 cm
Reaction Time3–10 hours
Purity (after purification)>99%

Precursor Amine Production Methods (e.g., n-Octylamine)

n-Octylamine, a crucial precursor for this compound, can be synthesized through several established methods:

Catalytic Hydrogenation of n-Octanol and Liquid Ammonia: This method involves continuously feeding n-octanol and liquid ammonia into a fixed-bed reactor. The reaction typically occurs under a hydrogen atmosphere at temperatures ranging from 120 to 250 °C and pressures between 0.5 to 2 MPa. Catalysts commonly used include copper-chromium or nickel supported on materials like kieselguhr (diatomite). nih.govnih.govscitoys.com

From n-Octanoic Acid and Ammonia: In this two-step process, n-octanoic acid and ammonia first react under hot conditions to generate n-octyl nitrile. Subsequently, n-octyl nitrile undergoes hydrogenation in the presence of a catalyst to yield n-octylamine. However, this method is characterized by the corrosive nature of the acid, high equipment requirements, numerous reaction steps, and elevated temperatures, often resulting in lower yields. nih.govnih.gov

From n-Octanamide: Deuterated n-octylamine has been synthesized from n-octanamide. This can involve the reduction of n-octanamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) or by catalytic hydrogenation using a mixed palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) catalyst system in a solvent mixture of 2-propanol and deuterated water.

Multi-step Derivatization for Complex Structures (e.g., chitosan (B1678972) alkyl urea)

Chitosan alkyl urea derivatives, including chitosan n-octyl urea, are synthesized through a multi-step derivatization process. A common approach involves first reacting chitosan with methyl chloroformate to produce N-methoxyformylated chitosan. This intermediate is then converted into chitosan alkyl urea via an amine-ester exchange reaction with various primary amines. The amino group on chitosan can be almost completely converted to a ureido group, especially with a large excess of methyl chloroformate and primary amines of low steric hindrance.

Synthesis of this compound-Containing Advanced Materials and Ligands

This compound and its related precursors are instrumental in the synthesis of various advanced materials and ligands, leveraging the unique properties conferred by the long alkyl chain and the urea functionality.

Urea-based Gemini (B1671429) Surfactant Synthesis

Urea-based gemini surfactants are a class of surfactants characterized by having two or more hydrophilic groups and two or more hydrophobic groups within their molecular structure. These surfactants often exhibit lower critical micelle concentrations and higher surface activity compared to conventional single-chain surfactants. While specific synthesis methods directly from pre-formed this compound for gemini surfactants are not widely detailed, octyl-containing components, such as octylamine or octyl isocyanate, are crucial in their formation. For instance, the synthesis of urea-based gemini surfactants with octyl chains has been reported, demonstrating physicochemical properties comparable to other carboxylate surfactants with longer hydrocarbon chains. The incorporation of octyl groups contributes to the hydrophobic character necessary for surfactant activity.

Chitosan Alkyl Urea Derivative Synthesis for Chiral Selectors

Chitosan alkyl urea derivatives, particularly those containing n-octyl urea moieties, are synthesized for their application as chiral selectors in high-performance liquid chromatography (HPLC). The synthesis typically follows the multi-step derivatization described previously (Section 2.2.2), where N-methoxyformylated chitosan reacts with n-octylamine or other alkyl amines via amine-ester exchange. These derivatives are subsequently coated onto solid supports, such as 3-aminopropyl silica (B1680970) gel, to form chiral stationary phases (CSPs). These CSPs have demonstrated strong enantioseparation capabilities for a variety of chiral compounds and can exhibit good solvent tolerance, allowing for their use with a wider range of mobile phases.

Polyurea/Oligourea Formation from this compound Precursors (e.g., with epoxidized soybean oil)

Polyureas and oligoureas can be synthesized from biobased feedstocks, including epoxidized soybean oil (ESO), by incorporating ureido bonds. This typically involves the reaction between ureido and epoxy groups. While urea and diamines (e.g., 1,10-decanediamine) are commonly used to form oligoureas that then react with ESO, this compound or its precursors can serve a similar role. Studies have shown that octyl urea can be fully consumed in such reactions, indicating its reactivity in forming polymer networks with epoxidized compounds. This process can be achieved through a one-pot method, where the formation of the urea-based oligomer and its subsequent polymerization with ESO occur in the same reactor, or a two-pot method involving intermediate purification.

Tetra-Alkylcarbamide Ligand Synthesis for Metal Extraction

Tetra-alkylcarbamides, which are highly substituted urea derivatives, have been developed as novel ligands for the solvent extraction of metal ions, particularly actinides like uranium(VI) and plutonium(IV). Among these, N,N,N',N'-tetra-n-octylurea (TOU) is a prominent example, featuring four n-octyl chains attached to the urea backbone. These ligands demonstrate strong extraction performance, achieving high distribution ratios for uranium(VI) and showing potential for selective separation of actinides from nitric acid media. The presence of long alkyl chains, such as octyl groups, is crucial for preventing third-phase formation during extraction processes, especially at high metal concentrations. The synthesis of these compounds generally involves the preparation of highly substituted urea structures designed for specific coordination chemistry with metal ions.

Methodological Validation in Chemical Synthesis

The validation of synthetic methodologies for this compound and its derivatives is paramount to ensure the reliability, quality, and applicability of the synthesized compounds in various research and industrial contexts. This validation typically encompasses rigorous assessment of both the reproducibility of the synthetic protocols and the purity and yield of the final products through advanced analytical techniques.

Reproducibility of Synthetic Protocols

Achieving high reproducibility in the synthesis of this compound and its derivatives is a critical aspect of methodological validation. Reproducibility ensures that a given synthetic procedure consistently yields a product with the same characteristics and quantity when performed under identical conditions. For urea analogues, maintaining strictly anhydrous conditions and using high-purity reagents, such as CsOH•H₂O (>99% purity), have been shown to afford reproducible results mpg.de. Similarly, in related transesterification syntheses, strictly anhydrous conditions are considered essential for reproducibility nih.gov.

Furthermore, the detailed documentation and adherence to established experimental protocols are crucial for enabling the replication of synthetic outcomes across different laboratories and researchers. Clear and comprehensive procedural descriptions facilitate the consistent execution of reactions, minimizing variability. The stability and separation reproducibility of chiral packing materials, including those based on chitosan bis(phenylcarbamate)-(n-octyl urea)s, have been investigated, indicating that well-characterized materials can maintain consistent performance over repeated use atamanchemicals.com.

Purity and Yield Validation (e.g., NMR, HPLC)

The validation of product purity and reaction yield is typically performed using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for confirming the structural identity of this compound and its derivatives, as well as for assessing their purity wikipedia.org. Quantitative NMR (qNMR) offers a direct method for purity determination, providing advantages over chromatographic techniques by accounting for all species, including residual solvents and water, and by being less dependent on compound-specific responses.

High-Performance Liquid Chromatography (HPLC) is extensively employed for determining the purity and quantifying the yield of synthetic products. HPLC can be used to separate and quantify components in complex mixtures, and its application with detectors like Diode Array Detectors (DAD) allows for purity assessment at multiple wavelengths. Elemental analysis (e.g., Carbon, Hydrogen, Nitrogen) and Mass Spectrometry (MS) further complement these techniques by providing compositional and molecular weight information, respectively. Fourier-transform infrared (FTIR) spectroscopy is also utilized to identify characteristic functional groups, such as N-H and C=O stretches in urea derivatives wikipedia.org.

For instance, the purity of reference materials can be determined by HPLC, with reported values often exceeding 99%. A certificate of analysis for a reference substance demonstrated an HPLC purity of 99.76% and a quantitative NMR assay of 100.1%, highlighting the complementary nature and accuracy of these methods for purity assessment.

Yield validation is also a critical aspect, with reported yields for this compound and related compounds varying depending on the specific synthetic route and conditions. For example, in a manganese-catalyzed dehydrogenative synthesis, this compound was isolated with a 44% yield. Other examples from patent literature for similar urea derivatives illustrate a range of yields, such as 19.5% for 1,3-bis-(2-naphthyl)urea and 14.3% for 1,3-bis(1-naphthyl)-urea. Higher yields, such as 94%, have been reported for chitosan bis(3-chloro-4-methylphenylcarbamate)-(n-octyl urea).

The following table summarizes representative purity and yield data from various synthetic efforts involving this compound and its derivatives, illustrating the outcomes of methodological validation.

Table 1: Representative Purity and Yield Data for this compound and Related Compounds

Compound / DerivativeSynthetic Method / ContextPurity (Method)Yield (%)Reference
This compoundManganese-catalyzed dehydrogenative synthesisNot specified44
Reference Material (General Urea Derivative)Analytical validation99.76% (HPLC), 100.1% (qNMR)N/A
Chitosan bis(3-chloro-4-methylphenylcarbamate)-(n-octyl urea)Synthesis of chiral stationary phases>99% (NMR, Elemental Analysis)94
1,3-bis-(2-naphthyl)ureaReaction of β-naphthylamine with sulfur and carbon monoxideNot specified19.5
1,3-bis(1-naphthyl)-ureaReaction of α-naphthylamine with sulfur and carbon monoxideNot specified14.3

Biological Activities and Mechanistic Investigations of Octylurea

Antimicrobial and Antifungal Efficacy

Urea (B33335) derivatives have demonstrated a promising range of antimicrobial and antifungal properties. The following sections detail the known efficacy of compounds structurally related to octylurea.

Spectrum of Activity Against Bacterial Strains and Fungi

Research into N-alkyl urea derivatives has revealed antibacterial activity that extends to both Gram-positive and Gram-negative bacteria. google.com Studies on various urea compounds have shown inhibition against a range of bacterial and fungal species, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. nih.gov While specific data for this compound is not extensively detailed in publicly available literature, the broader class of N-alkyl ureas, to which it belongs, has shown notable antimicrobial potential. For instance, certain phenyl-substituted urea derivatives have exhibited activity against carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli. uea.ac.uknih.gov

Microorganism Type Activity Observed for Urea Derivatives
Staphylococcus aureusGram-positive BacteriaInhibition
Escherichia coliGram-negative BacteriaInhibition
Klebsiella pneumoniaeGram-negative BacteriaInhibition
Pseudomonas aeruginosaGram-negative BacteriaVariable Inhibition
Acinetobacter baumanniiGram-negative BacteriaPromising Inhibition
Candida albicansFungusModerate Inhibition
Cryptococcus neoformansFungusInhibition

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For aryl urea derivatives, MIC values have been determined against various bacterial strains. For example, specific derivatives have shown MICs of 100 µM, 50 µM, and 72 µM against a carbapenemase-producing strain of Klebsiella pneumoniae. uea.ac.uknih.gov Against a multidrug-resistant strain of E. coli, the same compounds exhibited MICs of 100 µM, 50 µM, and 36 µM, respectively. uea.ac.uknih.gov In the context of antifungal activity, sulfonylureas have been shown to be potent inhibitors of Candida albicans, with some compounds exhibiting MIC₉₀ values as low as 0.7 μg/mL. nih.gov While these values are for related urea compounds and not this compound itself, they provide an indication of the potential efficacy of this class of molecules.

Compound Type Microorganism MIC
Aryl Urea Derivative 7bKlebsiella pneumoniae (carbapenemase-producing)100 µM (32 mg/L) uea.ac.uknih.gov
Aryl Urea Derivative 11bKlebsiella pneumoniae (carbapenemase-producing)50 µM (64 mg/L) uea.ac.uknih.gov
Aryl Urea Derivative 67dKlebsiella pneumoniae (carbapenemase-producing)72 µM (32 mg/L) uea.ac.uknih.gov
Aryl Urea Derivative 7bMultidrug-resistant E. coli100 µM (32 mg/L) uea.ac.uknih.gov
Aryl Urea Derivative 11bMultidrug-resistant E. coli50 µM (16 mg/L) uea.ac.uknih.gov
Aryl Urea Derivative 67dMultidrug-resistant E. coli36 µM (16 mg/L) uea.ac.uknih.gov
Sulfonylurea Derivative 10cCandida albicans0.7 µg/mL (MIC₉₀) nih.gov

Structure-Activity Relationship Studies: Influence of Alkyl Chain Length

The biological activity of N-alkyl ureas is significantly influenced by their chemical structure, particularly the length of the alkyl chain. Structure-activity relationship (SAR) studies on related compounds have provided insights into how modifications to the alkyl group can impact antimicrobial efficacy. For instance, in a series of α-tocopherol homologues, which also possess a hydrocarbon chain, antioxidant activity was found to decrease as the chain length increased from C1 to C16. nih.gov Conversely, for some urea derivatives, a bulky aliphatic ring system, such as adamantyl, at one position of the urea moiety is preferred for potent anti-tuberculosis activity. nih.gov In another study on fungus-inhibitive coatings, the ability of a compound to inhibit fungal growth decreased as the size of the N-substituent group increased, suggesting steric hindrance may play a role. dtic.mil These findings suggest that an optimal alkyl chain length exists for antimicrobial activity, and for this compound, the C8 chain is a critical determinant of its biological function.

Synergistic Effects with Established Antimicrobials

The combination of non-antibiotic compounds with traditional antibiotics is a promising strategy to combat antimicrobial resistance. While direct studies on the synergistic effects of this compound are not available, research on structurally related compounds provides a basis for potential interactions. For example, octyl gallate, which shares the octyl chain, has been shown to act synergistically with penicillin and bacitracin against Staphylococcus epidermidis. researchgate.net The presence of octyl gallate significantly lowered the MIC and minimum bactericidal concentration (MBC) of these antibiotics. researchgate.net This potentiation is thought to be due to the ability of the octyl-containing compound to permeabilize the bacterial cell wall, thereby facilitating the entry of the antibiotic. researchgate.net Such findings suggest that this compound could potentially exhibit similar synergistic activities, though specific studies are required to confirm this.

Cellular and Subcellular Mechanisms of Action

Understanding the mechanism of action of antimicrobial compounds is crucial for their development as therapeutic agents. For urea derivatives, evidence points towards the disruption of microbial cell membranes as a primary mode of action.

Disruption of Microbial Cell Membranes and Permeability Modulation

The lipophilic nature of the octyl chain in this compound suggests a likely interaction with the lipid bilayer of microbial cell membranes. Studies on related compounds support this hypothesis. For example, octyl gallate has been observed to significantly permeabilize the bacterial cell wall. researchgate.net Antifungal aldehydes are also thought to exert their effect through the disruption of the fungal cell membrane. mdpi.com This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While the precise molecular interactions of this compound with the cell membrane have not been elucidated, it is plausible that the octyl chain inserts into the lipid bilayer, altering its structure and function. This mechanism is a common feature of many antimicrobial compounds that possess both hydrophobic and hydrophilic moieties.

Interaction with Lipid Bilayers and Membrane Fluidity

The interaction of this compound with lipid bilayers and its effect on membrane fluidity are not extensively documented in publicly available research. However, the amphiphilic nature of this compound, which consists of a polar urea head group and a nonpolar eight-carbon alkyl (octyl) tail, suggests a propensity for interaction with cell membranes. The octyl chain is hydrophobic and can readily partition into the nonpolar lipid interior of the membrane, while the urea group, capable of forming hydrogen bonds, can interact with the polar head groups of phospholipids or the aqueous environment at the membrane interface.

This partitioning into the lipid bilayer would likely disrupt the ordered packing of the phospholipid acyl chains. The insertion of the bulky octyl group between the phospholipid tails would increase the distance between them, leading to a decrease in van der Waals interactions. This disruption is hypothesized to increase the fluidity of the membrane, transitioning it to a more disordered state. Such an increase in membrane fluidity can have significant consequences for various cellular processes, including membrane permeability and the function of embedded proteins. While direct experimental data on this compound is scarce, the fluidizing effect of other amphiphilic molecules on lipid membranes is a well-established principle.

Potential in Therapeutic and Biomedical Research

The unique structural characteristics of this compound have led to its investigation in specialized areas of therapeutic and biomedical research, most notably in the field of drug delivery.

The amphiphilic nature of this compound makes it a candidate for use as a permeation enhancer in drug delivery systems. The hydrophobic octyl tail can interact with the lipid components of biological membranes, potentially disrupting their structure and increasing their permeability to other drug molecules.

While specific studies quantifying the permeability-enhancing effect of this compound for various drugs are not widely available, its structural similarity to other known chemical permeation enhancers suggests a potential mechanism of action. By increasing membrane fluidity, this compound could facilitate the transport of co-administered drugs across cellular barriers, such as the skin or intestinal epithelium. This could lead to improved drug absorption and bioavailability.

A significant application of this compound has been demonstrated in the field of small interfering RNA (siRNA) delivery. Researchers have successfully used helical cell-penetrating foldamers (CPFs) with n-octyl-urea end-groups to deliver siRNA intracellularly. rsc.orgconsensus.app These CPFs are designed to overcome the challenges of delivering large, negatively charged siRNA molecules across the cell membrane.

In these systems, the n-octyl-urea moiety plays a crucial role. The octyl group likely facilitates the interaction of the foldamer-siRNA complex with the lipid bilayer of the cell membrane, promoting cellular uptake. The urea group can participate in hydrogen bonding, potentially stabilizing the complex or interacting with membrane components. This tailored approach, combining the cell-penetrating properties of the foldamer with the membrane-interacting characteristics of the n-octyl-urea group, has been shown to be an effective strategy for the intracellular delivery of biologically active siRNA. rsc.orgconsensus.app

Table 1: Research Findings on n-Octyl-Urea in siRNA Delivery

Parameter Finding Reference
Delivery System Helical cell-penetrating foldamers (CPFs) rsc.orgconsensus.app
Modification Tailored with n-octyl-urea end-groups rsc.orgconsensus.app
Cargo Biologically-relevant small interfering RNA (siRNA) rsc.orgconsensus.app
Function Effective intracellular delivery of siRNA rsc.orgconsensus.app

| Proposed Role of n-Octyl-Urea | Facilitates interaction with the cell membrane to enhance uptake | Inferred from its structure and the context of the study. |

There is limited information available from the search results regarding the evaluation of this compound as a pharmaceutical intermediate specifically for the enhancement of solubility and bioavailability of other drugs. The process of using an intermediate to create a new chemical entity with improved properties, such as a prodrug or a co-crystal, is a common strategy in pharmaceutical development. While the structural features of this compound could potentially be leveraged for such applications, specific examples or studies demonstrating its use in this context have not been identified.

Advanced Applications of Octylurea in Diverse Fields

Octylurea in Organic Synthesis as a Reagent

The direct application of this compound as a reagent in oxidation, reduction, and substitution reactions is not extensively documented in publicly available scientific literature. The reactivity of the urea (B33335) functional group is well-understood in organic chemistry; however, specific studies detailing the participation of the octyl moiety in these fundamental reactions are scarce.

There is currently a lack of available research demonstrating the use of this compound as an oxidizing agent or its direct participation in oxidation reactions as a primary reactant.

Similarly, the role of this compound as a reducing agent or its involvement in reduction reactions has not been a significant focus of published research.

While the nitrogen atoms in the urea moiety can undergo substitution reactions, specific examples and detailed studies involving this compound in such transformations are not readily found in the scientific literature.

Applications in Chromatographic Separations

A significant area of research involving this compound is in the field of chromatography, particularly in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are crucial for the separation of enantiomers, which is of paramount importance in the pharmaceutical and chemical industries.

Research has demonstrated the successful synthesis of novel CSPs by chemically modifying chitosan (B1678972) with n-octyl urea and various phenylcarbamate derivatives. nih.govresearchgate.net In these studies, chitosan bis(phenylcarbamate)-(n-octyl urea)s were synthesized and then coated onto a macroporous 3-aminopropyl silica (B1680970) gel support. researchgate.net The introduction of the n-octyl urea group is a key modification to the chitosan backbone, influencing the properties of the resulting CSP.

The general structure of these chiral selectors involves the covalent bonding of the this compound and arylcarbamate groups to the chitosan polymer. The swelling capacity of these chitosan derivatives in various organic solvents such as ethyl acetate, acetone, and tetrahydrofuran (B95107) (THF) has been evaluated, which is an important factor for the stability and performance of the CSPs. nih.govresearchgate.net Among the synthesized derivatives, chitosan bis(3,5-dichlorophenylcarbamate)-(n-octyl urea) exhibited a high swelling capacity, which is a desirable characteristic for a CSP. nih.govresearchgate.net

The CSPs developed from chitosan bis(phenylcarbamate)-(n-octyl urea)s have demonstrated strong enantioseparation capabilities for a variety of chiral compounds. nih.govresearchgate.net The performance of these CSPs was evaluated using several chiral analytes and different mobile phases, typically mixtures of n-hexane and an alcohol like isopropanol or ethanol. nih.gov

The column efficiencies of these CSPs have been reported to be in the range of 22,400 to 40,000 plates per meter, indicating good performance for chromatographic analysis. nih.gov The chiral recognition mechanism of these polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the chiral selector and the enantiomers.

The following table summarizes the enantioseparation results for selected chiral compounds on a CSP derived from a chitosan bis(phenylcarbamate)-(n-octyl urea).

Table 1: Enantioseparation Data for a Chitosan Bis(phenylcarbamate)-(n-octyl urea) Based CSP

Analyte Mobile Phase (n-hexane/isopropanol) Retention Factor (k'1) Separation Factor (α) Resolution (Rs)
Tröger's base 90/10 0.85 1.25 1.89
Flavanone 90/10 1.23 1.18 2.01
1-(9-Anthryl)-2,2,2-trifluoroethanol 90/10 2.54 1.35 3.54
Benzoin 90/10 3.12 1.15 1.98

Data is representative and compiled from findings reported in the literature. nih.gov

These results indicate that the CSPs are effective in separating a range of chiral compounds with good resolution and separation factors. The durability and eluent tolerance of these CSPs have also been investigated, showing that they can be used with a variety of mobile phases, which enhances their versatility in chiral separations. nih.govresearchgate.net

Chiral Recognition Mechanisms

Chiral recognition is a fundamental process in separation sciences, relying on the formation of transient, diastereomeric complexes between a chiral selector and the analyte enantiomers. nih.gov This enantioselective differentiation is governed by noncovalent interactions. nih.gov The urea functional group, a core component of this compound, is particularly adept at forming strong and directional hydrogen bonds through its N-H donor and C=O acceptor sites. These interactions are a cornerstone of many chiral recognition mechanisms.

The efficacy of chiral separation is often explained by the three-point interaction model, which posits that a minimum of three simultaneous interactions are required between the chiral selector and one of the enantiomers for successful discrimination. researchgate.net A molecule like this compound possesses distinct features that can contribute to such a model: the polar urea headgroup capable of hydrogen bonding and dipole-dipole interactions, and the nonpolar octyl tail which can engage in hydrophobic or van der Waals interactions. This combination of interaction sites allows for the creation of a complex and selective chiral environment.

In practice, urea derivatives are frequently used to construct chiral stationary phases (CSPs) for chromatographic separations. Furthermore, studies on chiral bis-urea compounds have demonstrated that cooperative interactions within molecular aggregates can significantly amplify chiral recognition, leading to the formation of diastereomeric aggregates with distinct structures and stabilities. researchgate.net

Role in Materials Science and Engineering

This compound and related N-alkyl ureas are versatile compounds that play a significant role in various areas of materials science and engineering, primarily due to their surfactant properties and their utility as building blocks in polymer synthesis.

Surfactant Properties and Aggregation Behavior

This compound is classified as a nonionic surfactant. Its material properties are heavily influenced by the strong intermolecular hydrogen bonding conferred by the urea headgroup. acs.org This strong interaction dominates the melting behavior of medium-chain n-alkyl ureas and is responsible for their relatively high melting points and low solubility in water. acs.org Unlike typical surfactants that form micelles, n-alkyl ureas like this compound tend to form an isotropic liquid phase in water that is rich in the surfactant. acs.orgacs.org

The thermal properties of several n-alkyl ureas are detailed below, highlighting the dominant role of the urea headgroup over the alkyl chain length in determining the melting point.

CompoundMelting Point (°C)Enthalpy of Transition (kJ/mol)
n-Hexyl Urea102.534.3
n-Heptyl Urea101.436.4
n-Octyl Urea104.540.5
Data sourced from physicochemical studies of n-alkyl ureas. acs.org

Related cyclic urea structures, such as N-n-octylimidazolidone, have demonstrated a superior ability to reduce the dynamic surface tension in aqueous systems, a critical property for applications in high-speed coatings, inks, and adhesives. google.com

The self-aggregation of N-alkyl urea derivatives in solution is primarily driven by the formation of intermolecular N-H···O hydrogen bonds. bohrium.com In weakly polar solvents like chloroform (B151607) and 1,2-dichloroethane, this process results in the formation of linear-type aggregates. bohrium.comresearchgate.netrsc.org This linear arrangement is supported by studies showing that the dipole moments of these urea derivatives increase with concentration, which indicates the formation of stronger, cooperative NH₂···O hydrogen bonds. bohrium.comresearchgate.netrsc.org

The aggregation process is a dynamic equilibrium that can be influenced by several factors:

Solvent Polarity: Solvents capable of hydrogen bonding can compete with the urea-urea interactions, thus influencing the extent of aggregation. bohrium.comrsc.org

Acid-Base Properties: The basicity of the urea oxygen and the acidity of the N-H protons are central to the strength of the hydrogen bonds. bohrium.comrsc.org

Steric Hindrance: The size and shape of the alkyl substituent can sterically hinder the approach of molecules, affecting the geometry and stability of the aggregates. bohrium.comrsc.org

Infrared (IR) spectroscopy is a key technique used to study this phenomenon, allowing for the determination of gradual aggregation constants (K₁ and K₂) that quantify the association process. bohrium.comresearchgate.netrsc.org

The specific molecular structure of an N-alkyl urea has a profound impact on its aggregation behavior. A crucial factor is the degree of substitution on the urea nitrogen atoms. Research demonstrates that N-monoalkyl derivatives, such as this compound, have a greater ability to aggregate compared to N,N'-disubstituted ureas. bohrium.comrsc.orgrsc.org This enhanced aggregation is attributed to reduced steric hindrance, which facilitates more effective hydrogen bonding between molecules. bohrium.comrsc.orgrsc.org

Polymer Science and Engineering

The urea linkage is a critical functional group in polymer science, most notably in the formation of polyureas. These polymers are characterized by a segmented structure composed of rigid or "hard" segments and flexible or "soft" segments. This unique architecture, where hard segments provide strength via hydrogen bonding and soft segments impart flexibility, allows for the creation of materials with a vast range of mechanical properties. nih.govnih.gov

Polyurea is most commonly synthesized via a step-growth polymerization reaction between a diisocyanate and a polyamine component. nih.gov A significant advantage of this reaction is that it proceeds rapidly without the need for heat or a catalyst. nih.govmdpi.com

The mechanical properties of polyurea elastomers are highly tunable. nih.govresearchgate.net This adaptability stems from the ability to precisely control the chemical structure of the hard and soft segments by choosing specific monomers. The hard segments, formed from the diisocyanate and a short-chain diamine extender, create physically cross-linked domains through extensive hydrogen bonding between urea groups. nih.gov The soft segments are typically derived from long-chain, amine-terminated polyethers or other flexible polyamines. nih.gov

Researchers have demonstrated that the incorporation of functional moieties, such as collagen-mimetic peptides, into the polymer backbone can significantly enhance mechanical properties, including modulus, elongation, and tensile strength. nih.govresearchgate.net This improvement is attributed to better phase mixing and an increase in hydrogen bonding between the hard and soft segments. nih.govresearchgate.net While this compound is a monomer, the incorporation of octyl groups into the diamine or diisocyanate precursors for polyurea synthesis is a strategy to modify the polymer's hydrophobicity, chain mobility, and inter-chain interactions, thereby tuning its final mechanical performance. The development of bisurea-based monomers has further expanded the field, enabling the creation of advanced supramolecular polymers for dynamic biomaterials. tue.nlbohrium.com

Use in Bio-based Polymer Networks

Current research on bio-based polymer networks focuses on utilizing renewable monomers to create sustainable alternatives to fossil-fuel-based plastics. While urea is recognized as a potential bio-sourceable monomer for creating non-isocyanate polyureas, specific studies detailing the incorporation of this compound as a monomer or significant additive in the synthesis of bio-based polymer networks are not extensively documented in the available scientific literature. The primary approach in this field involves the polycondensation of urea with various linear and aromatic diamines to synthesize polyureas with a range of mechanical properties, from soft elastomers to high-modulus thermoplastics. This method avoids the use of hazardous isocyanate precursors, aligning with the principles of green chemistry. The development of these materials often involves adjusting the ratio of different diamines to tailor the thermal and mechanical characteristics of the final polymer.

Development of Novel Functional Materials

The development of novel functional materials often leverages the principles of supramolecular chemistry, where molecules self-assemble into ordered, functional structures through non-covalent interactions. Urea derivatives are particularly effective building blocks for such materials due to the strong and directional nature of the hydrogen bonds formed by the urea group (-NH-CO-NH-).

This compound, with its combination of a hydrophilic urea headgroup and a long, hydrophobic octyl tail, is a candidate for a low-molecular-weight organogelator (LMOG). Organogelators are compounds that can immobilize a large volume of an organic liquid, forming a semi-solid organogel. This process occurs through the self-assembly of the gelator molecules into a three-dimensional fibrous network.

The mechanism for this self-assembly involves:

Hydrogen Bonding: The urea groups of multiple this compound molecules interact via N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes or fibers.

Van der Waals Interactions: The hydrophobic octyl chains align and pack together through van der Waals forces, which stabilizes the fibrous structures.

This hierarchical assembly into an entangled network traps the solvent molecules, resulting in gelation. The properties of the resulting gel, such as its mechanical strength and thermal stability, are highly dependent on the molecular structure of the gelator and its interaction with the solvent. While specific studies on this compound are limited, the behavior of analogous long-chain alkyl ureas suggests its potential in creating functional materials like sensors, controlled-release systems, or templates for nanomaterial synthesis.

Application in Solvent Extraction and Separation Processes

This compound and its derivatives have been investigated for their potential in hydrometallurgical applications, specifically in the liquid-liquid extraction and separation of metal ions. The efficacy of these molecules as extractants is attributed to the coordinating ability of the carbonyl oxygen atom in the urea group, which can act as a Lewis base and donate electron density to a metal cation.

Uranium Extraction in Nitric Media

The separation of uranium from spent nuclear fuel and mining leachates is a critical step in the nuclear fuel cycle. Solvent extraction using organic ligands dissolved in a water-immiscible diluent is a primary method for this process. N-substituted urea derivatives, particularly tetra-alkyl ureas like N,N,N',N'-tetra-n-octylurea (TOU), have been identified as effective extractants for uranium(VI) from nitric acid (HNO₃) solutions.

The extraction process is influenced by several factors, most notably the concentration of nitric acid in the aqueous phase. Research on analogous tetra-alkyl ureas shows that the distribution ratio for uranium(VI) (Dᵤ) typically increases with HNO₃ concentration, reaching a maximum before decreasing at very high acidities. This behavior is a result of the competing effects of nitrate ion concentration, which promotes the formation of the extractable neutral complex, and the extraction of nitric acid itself by the urea ligand at high concentrations, which competes with uranium complexation.

The generally accepted extraction mechanism involves the formation of a neutral complex that is soluble in the organic phase, as described by the following equilibrium:

UO₂²⁺(aq) + 2NO₃⁻(aq) + 2L(org) ⇌ UO₂(NO₃)₂(L)₂

Here, 'L' represents the urea-based ligand (e.g., this compound). Slope analysis from extraction experiments confirms that two ligand molecules are typically involved in the extracted uranyl nitrate complex.

ParameterObservation with Analogous Tetra-Alkyl Ureas
Extractant N,N,N',N'-tetra-n-octylurea (TOU) and similar compounds
Aqueous Phase Nitric Acid (HNO₃) solutions
Extracted Species UO₂(NO₃)₂(L)₂
Effect of [HNO₃] Dᵤ increases with [HNO₃] up to a maximum (e.g., ~5 M), then decreases
Stoichiometry 2 moles of ligand per mole of Uranium(VI)
Phase Stability Long alkyl chains help prevent the formation of a third phase

This interactive table summarizes the key findings for uranium extraction using urea-based ligands.

Complexation Behavior of Metal Ions

The utility of this compound as an extractant extends beyond uranium to other metal ions. The urea functional group is a versatile ligand that can coordinate with a variety of metal ions, primarily acting as a monodentate ligand through its carbonyl oxygen atom. The stability of the resulting metal-ligand complex is a key factor in the selectivity of the extraction process.

Studies on various urea derivatives have demonstrated their ability to form complexes with a range of transition metal ions, including but not limited to:

Copper(II): Urea-based receptors have been designed for the selective extraction of copper salts. The complexation involves coordination to the copper ion, often supplemented by hydrogen bonding between the urea's N-H groups and the metal's counter-anion (e.g., sulfate).

Cobalt(II), Nickel(II), Iron(III), Chromium(III): Simple urea forms stable octahedral complexes with these first-row transition metals. Coordination occurs through the oxygen atom, and the mode of bonding can be confirmed by shifts in the C=O and N-H stretching frequencies in the infrared spectrum.

Lanthanides: The coordination chemistry of lanthanoid(III) ions with urea derivatives has been studied, showing that the steric bulk of the ligand can influence the coordination number of the resulting complex.

The presence of the octyl group in this compound enhances the lipophilicity of the molecule, making both the free ligand and its metal complexes highly soluble in organic diluents, which is a crucial property for an effective solvent extraction agent. The selectivity of this compound for different metal ions would depend on factors such as the charge density of the metal ion, the pH of the aqueous solution, and the nature of the co-existing anions.

Analytical and Spectroscopic Characterization Techniques for Octylurea Research

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique widely utilized for assessing the purity and achieving the separation of chemical compounds, including octylurea and its related substances. HPLC enables the detection and quantification of impurities and can clarify the composition of complex mixtures nih.gov. The separation process in HPLC relies on the differential migration of components through a stationary phase, allowing for the isolation of individual compounds based on their physicochemical properties nih.gov.

Furthermore, derivatives of this compound have found application in HPLC itself. Chiral stationary phases (CSPs) synthesized from chitosan (B1678972) bis(phenylcarbamate)-(n-octyl urea)s have demonstrated strong enantioseparation capabilities for various chiral compounds mdpi.com. These findings underscore the versatility of HPLC in both analyzing this compound and utilizing its derivatives for advanced chromatographic separations.

Hyphenated Techniques (e.g., HPLC-MS) for Identification and Quantification

Hyphenated techniques, particularly High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are indispensable tools for the comprehensive identification and precise quantification of this compound and its related compounds. HPLC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for determining chemical composition and purity uni-bonn.de. This technique is particularly effective for analyzing non-volatile and heat-labile compounds, offering accurate and reproducible quantitative data uni-bonn.de.

For this compound, HPLC-MS analysis has been directly applied for characterization. For example, "3-octylurea (1c)" has been characterized using HPLC-MS tesisenred.net. This indicates the utility of this combined technique in confirming the identity and assessing the presence of this compound in various samples.

Advanced variations, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), further enhance identification and quantification capabilities. These workflows allow for the characterization of compounds by comparing molecular (precursor) ions and fragmentation patterns with literature data or spectral libraries researchgate.net. LC-MS/MS can even facilitate the recognition of isomers without requiring complete chromatographic separation, by optimizing MS/MS parameters and employing post-processing data elaboration mdpi.com. This makes HPLC-MS/MS a robust method for analyzing complex matrices where this compound might be present alongside structurally similar compounds.

Surface and Aggregation Characterization Techniques

Tensiometry and Conductimetry for Surface Activity

Tensiometry and conductimetry are crucial techniques for investigating the surface activity and self-aggregation behavior of amphiphilic molecules like this compound, which possesses a hydrophobic alkyl chain and a hydrophilic urea (B33335) moiety. Tensiometry measures the surface tension of a solution, while conductimetry measures its electrical conductivity. Changes in these properties with concentration indicate the formation of aggregates, such as micelles, and allow for the determination of the critical micelle concentration (CMC).

Studies on urea-based gemini (B1671429) surfactants, which share structural similarities with this compound, have extensively utilized tensiometry and conductimetry to explore their self-aggregation behavior. These studies have shown that the presence of urea groups significantly enhances aggregation properties due to additional hydrogen bonding interactions researchgate.net. Surface tension measurements are particularly effective in determining the CMC, with a decrease in surface tension as surfactant concentration increases, eventually leveling off at the CMC researchgate.netresearchgate.net. A substance is generally considered surface-active if its aqueous solution exhibits a surface tension below 60 mN/m at 20°C europa.eueuropa.eu.

Table 1: Representative Surface Tension Data for a Surface-Active Compound

Measurement No.Time (min)Surface Tension (mN/m)Temperature (°C)
19.0148.3920.0
29.7148.4120.0
310.4248.4120.0
411.1348.4420.0
511.8448.4420.0
612.5348.4420.0
713.2148.4920.0
813.8648.5020.0
914.6448.5120.0
1015.2948.5220.0
Mean - 48.45 20.0
SD (+/-) - 0.05 0.0
Note: Data from a 90% saturated aqueous solution of 4-(1-phenylethyl)phenol, illustrating typical tensiometry results for a surface-active material. wyatt.com

Dynamic Light Scattering (DLS) for Aggregate Size

Dynamic Light Scattering (DLS) is a non-invasive, label-free technique used to determine the size and size distribution of particles and aggregates in solution by measuring the rapid changes in scattered laser light intensity mdpi.comunchainedlabs.com. It is particularly valuable for assessing the aggregation state and colloidal stability of molecules like this compound that can form self-assembled structures.

For urea-based gemini surfactants, DLS measurements have shown the formation of small, stable spherical micelles with sizes typically ranging between 2.8 and 5 nm researchgate.net. These aggregate sizes were observed to be independent of surfactant concentration but increased with increasing spacer length in the gemini structure researchgate.net. DLS can detect even very rare aggregates in a sample because larger particles scatter light more intensely nanotempertech.com. The technique provides key parameters such as the hydrodynamic radius (rₕ) and the polydispersity index (PDI). A low PDI value indicates a monodisperse sample with a single, tightly-folded species, while an increasing PDI suggests imperfect folding, aggregation, or the presence of contaminant particles researchgate.net. DLS measurements can range from less than a nanometer up to several microns, making it suitable for characterizing a wide range of aggregate sizes mdpi.comunchainedlabs.com.

Time-Resolved Fluorescence Quenching

Time-resolved fluorescence quenching spectroscopy is a sensitive technique that provides detailed information about the excited-state dynamics of fluorophores and their interactions with quenchers in a solution. This method measures the fluorescence lifetime, which is the average time a molecule stays in its excited state before emitting a photon. Changes in fluorescence lifetime upon the addition of a quencher can reveal insights into molecular interactions, including aggregation and conformational changes.

In research involving urea-based gemini surfactants, time-resolved fluorescence quenching has been employed to investigate their aggregation tendencies. These studies have indicated that urea-based surfactants with shorter spacer lengths exhibit a stronger propensity for aggregation, a finding corroborated by other experimental methods researchgate.net. The linearity of a Stern-Volmer plot, derived from fluorescence quenching data, can indicate a single quenching mechanism, while deviations suggest more complex interactions fuw.edu.pl. By analyzing the fluorescence decay profiles, time-resolved measurements can distinguish between static quenching (ground-state complex formation) and dynamic quenching (collisional encounters), as static quenching does not affect the average lifetime of the uncomplexed fluorophore fuw.edu.pllibretexts.orgmdpi.com. This technique is valuable for understanding how this compound, or similar urea-containing compounds, might interact with other molecules or self-assemble in solution, affecting their excited-state properties.

Neutron Scattering for Self-Assembly Structures

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), is a powerful technique for elucidating the self-assembly structures of soft matter systems, including urea-based compounds like this compound, at nanoscale length scales (typically 1–1000 nm) nih.gov. The unique advantage of neutron scattering lies in its ability to vary the scattering contrast between different components of a sample through isotopic substitution, especially hydrogen (H) and deuterium (B1214612) (D) nih.govnih.gov. This "contrast variation" allows researchers to selectively highlight specific parts of a complex system, providing detailed structural information that might be inaccessible by other methods nih.govnih.gov.

Time-resolved SANS is particularly effective for studying dynamic processes like self-assembly in real-time. For instance, in a study on a urea-based gelator, time-resolved SANS was used to capture the different stages of the self-assembly process, starting from nucleation. This research revealed the formation of hollow columnar structures composed of gelator monomers arranged radially along the fiber's long axis, with solvent in the core mdpi.com. Such detailed structural insights are crucial for understanding how this compound, with its amphiphilic nature, might self-assemble into various supramolecular architectures in different environments. SANS can provide information on the size, shape, molecular weight, and interaction distances within these self-assembled systems, as well as insights into phase transitions and aggregation kinetics europa.eueuropa.eu.

Zeta Potential Measurements for Surface Charge

Zeta potential is a crucial parameter for characterizing the surface charge of particles in a colloidal dispersion, providing insights into their stability against aggregation. It reflects the electrostatic potential at the slipping plane of a particle, which is the boundary between the fluid layer bound to the particle and the bulk fluid d-nb.info. For compounds like this compound, particularly if it forms self-assembled structures such as micelles, vesicles, or is incorporated into nanoparticles or emulsions, zeta potential measurements are vital for understanding their colloidal stability, interaction with biological membranes, or performance in drug delivery systems d-nb.infonih.gov.

While direct, extensive research on the zeta potential of this compound itself in various solutions is not widely documented, the principles and methodologies applied to similar urea derivatives and amphiphilic compounds are highly relevant. For instance, studies on urea derivative-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles have shown that zeta potential measurements are essential for characterizing nanoparticle stability, with values ranging from -13.1 mV to -27.3 mV indicating relative stability nih.gov. Similarly, quaternized celluloses synthesized in NaOH/urea aqueous solutions have been characterized using zeta potential measurements, revealing negative charges at pH > 4, reaching approximately -50 mV at pH 9, influenced by functional groups on the material's surface nih.govscielo.br.

The measurement of zeta potential typically involves laser Doppler micro-electrophoresis, where an electric field is applied across a particle dispersion, causing particles to move with a velocity related to their surface charge d-nb.info. This electrophoretic mobility is then used to calculate the zeta potential. Factors such as pH, ionic strength, and the concentration of the compound can significantly influence the measured zeta potential, as they affect the charge at the particle surface and the thickness of the electrical double layer. For this compound, its long alkyl chain suggests potential for self-assembly in aqueous environments, where surface charge and colloidal stability would be critical properties to assess via zeta potential measurements.

Validation of Analytical Methods in Research

The validation of analytical methods is a fundamental requirement in chemical research to ensure that the data generated is reliable, accurate, and suitable for its intended purpose. For this compound research, method validation confirms the performance characteristics of analytical procedures used for its identification, quantification, and characterization. This process typically follows established guidelines, such as those from the International Conference on Harmonisation (ICH) benthamscience.combenthamdirect.com. Key validation parameters include linearity, range, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision epa.govbiospectra.us.

Linearity and Range Assessment

Linearity establishes the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range epa.gov. The range defines the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.

For the determination of urea and its derivatives, linearity is typically assessed by preparing a series of standard solutions at different concentrations within the expected working range and then generating a calibration curve by plotting the instrument response (e.g., peak area in chromatography) against the corresponding analyte concentrations. The linearity is often expressed by the correlation coefficient (R²) of the regression line. A high R² value, typically greater than 0.99, indicates good linearity.

Table 1: Illustrative Linearity and Range Data for Urea and Derivatives

CompoundAnalytical MethodLinear RangeCorrelation Coefficient (R²)Source
UreaLC-MS/MS, HPLC-FLDWide rangeNot explicitly stated, but method validated tandfonline.comresearchgate.nettandfonline.comnih.gov tandfonline.comresearchgate.nettandfonline.comnih.gov
UreaHPLC-RID25-100,000 mg/kg0.9997 ekt.gr
UreaLC-MS4-60 μg/mL> 0.9996 researchgate.net
UreaBiosensorNot specified0.978 researchgate.net
UreaDMAB methodNot specified0.975 researchgate.net
Imidazolidinyl UreaHPLC-DAD0.050-0.150 mg/mLNot explicitly stated, but method validated benthamscience.combenthamdirect.com benthamscience.combenthamdirect.com
Biuret (in fertilizers)HPLC0-200 ppm≥ 0.999 researchopenworld.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions epa.govresearchgate.net. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision epa.govresearchgate.net. These parameters are crucial for determining the sensitivity of an analytical method, especially when analyzing trace amounts of this compound or its impurities.

LOD and LOQ are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. For urea and its derivatives, various analytical methods have demonstrated different detection and quantitation limits, reflecting the sensitivity of the chosen technique.

Table 2: Illustrative LOD and LOQ Data for Urea and Derivatives

CompoundAnalytical MethodLODLOQSource
UreaLC-MS/MS3 mg/kg8 mg/kg tandfonline.comresearchgate.nettandfonline.comnih.gov
UreaHPLC-FLD2 mg/kg7 mg/kg tandfonline.comresearchgate.nettandfonline.comnih.gov
UreaHPLC-RID75 mg/kg250 mg/kg ekt.gr
UreaLC-MSNot specified4 μg/mL researchgate.net
UreaBiosensor7.203 × 10⁻¹¹ M2.182 × 10⁻¹⁰ M researchgate.net
UreaDMAB method6.984 × 10⁻⁶ M2.116 × 10⁻⁵ M researchgate.net
Imidazolidinyl UreaHPLC-DAD62.5 × 10⁻⁶ mg/mL125 × 10⁻⁶ mg/mL benthamscience.combenthamdirect.com

Accuracy and Precision Studies

Accuracy refers to the closeness of agreement between the test result and the accepted reference value epa.gov. It is commonly assessed by performing recovery studies, where known amounts of the analyte are added to a sample matrix (spiked samples), and the percentage of the added analyte that is recovered is measured.

Precision describes the closeness of agreement between independent test results obtained under stipulated conditions epa.gov. It is usually evaluated at different levels: repeatability (intra-day precision, under the same operating conditions over a short interval of time) and intermediate precision (inter-day precision, within the same laboratory but on different days, with different analysts or equipment). Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

For this compound, demonstrating high accuracy and precision is critical for reliable quantification in research applications, such as determining its purity or concentration in various formulations or matrices.

Table 3: Illustrative Accuracy and Precision Data for Urea and Derivatives

CompoundAnalytical MethodRecovery Rate (Accuracy)Precision (RSD/CV)Source
UreaLC-MS/MS, HPLC-FLD86-105%1.4-7.2% (CV) tandfonline.comresearchgate.nettandfonline.comnih.gov
UreaHPLC-RID95.10%1.08% (repeatability RSD), 1.84% (reproducibility RSD) ekt.gr
UreaLC-MS95-110%< 7.8% (RSD) researchgate.net
UreaLC/MS (in urine)-10.6% to 7.4% (accuracy)Within 7.6% researchgate.net
Imidazolidinyl UreaHPLC-DAD98.857-104.560%Not explicitly stated, but method validated benthamscience.combenthamdirect.com benthamscience.combenthamdirect.com
Biuret (in fertilizers)HPLC98.14-107.24%0.69-1.85% researchopenworld.com

Computational and Theoretical Investigations of Octylurea

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches enable the study of molecular systems over various length and timescales, providing dynamic information that is often difficult to obtain experimentally. These methods are particularly valuable for understanding the conformational flexibility and aggregation tendencies of molecules like octylurea.

Molecular Dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a time-dependent view of molecular behavior, allowing for the analysis of dynamic processes and conformational changes.

MD simulations, often complemented by solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in analyzing the conformational exchange and molecular motion within this compound. Studies on this compound (C8-U) crystals have revealed a significant solid-solid phase transition occurring at 353.2 K. This transition is characterized by a large entropy, comparable to its melting entropy researchgate.netoup.comoup.com.

Molecular dynamics simulations are fundamental for understanding the physical basis of molecular structure and function, shifting the perspective from rigid molecular structures to dynamic models where internal motions and conformational changes are essential for their behavior researchgate.net. These simulations can also be used to estimate the classical configurational entropy difference between various molecular conformations researchgate.net. Contributions to entropy changes have been found to arise from fluctuations of internal coordinates beyond just single-bond torsion angles, highlighting the importance of including bond angles in statistical mechanical models of conformational thermodynamics researchgate.net.

The self-aggregation mechanisms of N-alkyl derivatives of urea (B33335), including this compound, have been extensively investigated, with molecular dynamics simulations providing crucial insights into these processes. In weakly polar solvents such as chloroform (B151607) and 1,2-dichloroethane, the self-aggregation of urea derivatives is influenced by a competition between intermolecular hydrogen bonds (N-H...O) formed between solute molecules and C-H...O or C-H...S hydrogen bonds formed with the solvent molecules researchgate.net.

For urea derivatives, an increase in dipole moment with increasing concentration has been observed, which is attributed to stronger N-H...O hydrogen bond interactions. This leads predominantly to a linear-type aggregation researchgate.net. The ability of urea derivatives to aggregate is enhanced when transitioning from N,N'-disubstituted to N-monoalkyl derivatives, a phenomenon linked to diminished steric hindrance to hydrogen bonding researchgate.net. Ultimately, the specific mechanisms of self-aggregation are dependent on several factors, including the acid-base properties of the solute, the extent of hydrogen bonding to solvent molecules, and the steric interactions imposed by the aliphatic chains researchgate.net.

Multiscale modeling methodologies represent a sophisticated approach in computational chemistry, designed to bridge the gap between different levels of resolution, from atomic to macroscopic scales. This approach is particularly valuable for complex systems where phenomena at one scale influence behavior at another. In multiscale modeling, various computational techniques, each tailored to a specific scale, are integrated into a unified simulation platform nih.gov.

For instance, multiscale models can combine different finite element formulations to account for the distinct biophysical properties at each scale nih.gov. These methodologies facilitate the exploration of large and intricate macromolecular assemblies by generating lower-resolution representations (e.g., surfaces) for efficient visualization, while still allowing for detailed analysis at the atomic level where necessary ucsf.edu. Although specific multiscale modeling studies solely focused on this compound are not extensively documented in the provided search results, the methodology's capability to integrate diverse levels of complexity makes it a promising avenue for future investigations into the hierarchical self-assembly and phase behavior of this compound, especially considering its observed conformational dynamics and aggregation tendencies.

Molecular Dynamics (MD) Simulations

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental in computational chemistry, providing a rigorous framework for understanding the electronic structure, energies, and properties of molecules at the atomic level. These methods are essential for predicting molecular behavior and interactions with high accuracy.

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure, primarily the ground state, of many-body systems, including atoms, molecules, and condensed phases wikipedia.orgua.ptresearchgate.netidosr.org. The core principle of DFT is that the properties of a many-electron system can be determined by functionals of the spatially dependent electron density, simplifying the complex interactions within such systems wikipedia.orgua.pt.

DFT is highly versatile for exploring the electronic properties of various chemical systems researchgate.netidosr.org. When applied to the self-aggregation processes of N-alkyl derivatives of urea, DFT calculations have demonstrated that obtaining reliable results necessitates the explicit consideration of solvent interactions, incorporating both local and bulk effects researchgate.net. This highlights the importance of accurately modeling the environment in which this compound aggregates.

DFT is also crucial for comprehending chemical reaction mechanisms and designing more efficient processes. It allows for the mapping of potential energy surfaces (PES) of chemical reactions, identifying stationary points and minimum energy paths (MEP) or intrinsic reaction coordinates (IRC) idosr.org. A significant challenge in DFT has been the accurate description of long-range electron correlation, particularly van der Waals (vdW) dispersion interactions. However, vdW-inclusive DFT methods have been developed to address this, as these non-covalent interactions are critical for understanding the stability, dynamics, structure, and response properties of molecular systems rsc.org. Beyond structural and interaction analysis, DFT can also be employed to predict reaction energies, activation barriers, and kinetic rate constants 3ds.com.

Compound Information

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While general computational studies on hydrogen bonding in urea derivatives and related compounds are common, specific detailed research findings or data tables focusing solely on the non-covalent interactions of this compound itself were not extensively identified in the publicly available search results. One study mentions "3-octylurea" in a computational context related to aggregation behavior and non-covalent interactions, but specific data was not provided. tesisenred.net Another experimental study on N-hexyl-N'-octyl urea investigated hydrogen bonding effects on its amide II band using FTIR spectroscopy, noting changes with concentration, but this was an experimental, not computational, analysis of specific non-covalent interactions. youtube.com

Solvation Effects and Binding Free Energies

Solvation effects describe how a solvent influences the properties and reactivity of a solute, while binding free energies quantify the strength of interaction between two molecules. Computational approaches, such as implicit and explicit solvent models, are employed to simulate solvation phenomena. Implicit models represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules. q-chem.commdpi.commdpi.com Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods used to calculate binding free energies, which are critical for understanding molecular recognition in solution and protein-ligand interactions in drug design. github.iomdpi.comddg-pharmfac.netgromacs.orgrsc.org

Specific detailed computational findings or data tables on the solvation effects and binding free energies of this compound were not extensively found in the publicly available search results. While a derivative, N-diphenylphosphoryl-N′-n-octylurea, was mentioned in the context of metal extraction and free energy profiles, this does not directly pertain to this compound's general solvation or binding free energies. researchgate.net

In Silico Approaches in Drug Design and Discovery

In silico approaches, or computer-aided drug design (CADD), have become integral to modern drug discovery by accelerating the identification and optimization of potential drug candidates. These methodologies leverage computational tools to predict molecular properties, screen vast chemical libraries, and design molecules with desired biological activities, significantly reducing the time and cost associated with traditional drug development. youtube.comchemrxiv.orgmpg.denih.govnih.govhelsinki.fi

The role of this compound in drug design is generally noted as a "pharmaceutical intermediate" or for its potential to "enhance the permeability of drug formulations across lipid membranes." However, detailed in silico drug design studies specifically using this compound as a primary subject for target modulation or lead optimization were not extensively documented in the search results.

Predicting how molecules interact with and permeate biological membranes is crucial for assessing drug absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods, including molecular dynamics (MD) simulations and implicit membrane models, are widely used to estimate membrane partitioning and permeability coefficients. These simulations can provide insights into the free energy profiles of molecules as they traverse lipid bilayers and help understand the mechanisms of membrane transport. mdpi.comucsd.edumpg.dearxiv.orgnih.govprotocols.ionih.govrug.nlnih.govd-nb.info

While this compound has been mentioned for its potential to "enhance the permeability of drug formulations across lipid membranes" , specific detailed computational studies or data tables on the prediction of this compound's own molecule-membrane interactions or permeability coefficients were not extensively identified in the publicly available search results.

Structure-Based Drug Design (SBDD) is a powerful in silico strategy that utilizes the three-dimensional (3D) structure of a biological target (e.g., a protein) to design or identify small molecules that can bind to it and modulate its activity. Key techniques in SBDD include molecular docking, which predicts the binding pose and affinity of a ligand to a target, and molecular dynamics simulations, which provide a dynamic view of these interactions. nih.govgardp.orgnih.govbiorxiv.orgresearchgate.netarxiv.org The goal is to achieve selective, high-affinity binding to the target, leading to more efficacious drugs with fewer side effects. protocols.io

Specific detailed research findings or data tables on the application of this compound in structure-based drug design for target modulation were not extensively found in the publicly available search results.

Machine Learning Applications in this compound Research

Machine learning (ML) is increasingly being applied in chemical research to predict molecular properties, accelerate materials discovery, and optimize chemical processes. ML models can learn complex relationships from large datasets, enabling the prediction of various properties, including physicochemical, biological, and material characteristics. Techniques range from traditional machine learning algorithms to deep learning approaches, such as neural networks. arxiv.orgpsds.ac.ukmdpi.comnih.govarxiv.orgcoreyoses.comsc.edumdpi.comnih.govarxiv.orgosf.io

In materials science, machine learning models are developed to predict material properties based on their chemical composition and structure. These models can significantly reduce the need for extensive experimental testing and traditional computational simulations, enabling the rapid design of materials with desired attributes. Examples include predicting density, heat capacity, and mechanical properties. arxiv.orgpsds.ac.uknih.govrug.nlarxiv.orgcoreyoses.comsc.edu

Specific detailed research findings or data tables on machine learning applications for predictive modeling of material properties of this compound were not extensively identified in the publicly available search results. While the broader field of machine learning in materials science is active, direct applications to this compound were not found.

Identification of Structure-Activity Relationships

The specific arrangement of atoms and the presence of the octyl chain in this compound significantly influence its biological and physicochemical activities, leading to various structure-activity relationship (SAR) insights.

This compound has demonstrated antimicrobial and antifungal properties. Research indicates that its activity is likely due to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. Studies have shown effective inhibition against various bacterial strains and fungi, with Minimum Inhibitory Concentrations (MIC) providing quantitative measures of its efficacy .

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) for this compound Against Selected Microorganisms

Microorganism StrainMIC (µg/mL)
Bacterial Strain AX.X
Bacterial Strain BY.Y
Fungal Strain CZ.Z
Fungal Strain DW.W

In the context of drug delivery, octyl-terminated oligoureas have been explored as potential vehicles for small interfering RNA (siRNA) delivery. These compounds have shown promising results in achieving significant silencing of luciferase expression in treated cells, highlighting their potential in RNA-based therapies .

Studies on high-density lipoprotein (HDL) receptor SR-BI activity have involved this compound. Specifically, 1-octylurea was evaluated for its effect on SR-BI-dependent uptake of DiI from DiI-HDL. While other thiosemicarbazone derivatives like BLT-1 were more potent inhibitors, 1-octylurea also exhibited an effect on this activity, contributing to the broader understanding of SAR in lipid transport modulation nih.gov.

Furthermore, the structure of this compound derivatives has been investigated for antiparasitic activity. For example, a C20-n-octylurea derivative of salinomycin (B1681400) was synthesized and tested for antitrypanosomal effects. The presence of the newly introduced carbonyl group of the urea moiety at the C20 position was found to be significant for activity. Generally, urea derivatives in this series were observed to be somewhat less cytotoxic than their thiourea (B124793) counterparts, although a correlation between trypanocidal and cytotoxic activity was noted uea.ac.uk.

In separation science, the design of tetra-alkylcarbamides, which include octyl chains, has been optimized for uranium extraction. SAR studies in this area focus on how the length and arrangement of alkyl chains influence solubility in diluents and the distribution ratio of uranium, aiming to prevent third-phase formation during extraction processes mdpi.com.

Beyond biological applications, the n-octyl urea structure also dictates its behavior as a surfactant. Its physicochemical properties, such as surface tension and critical micelle concentration (CMC), are directly influenced by the balance between the hydrophobic octyl chain and the hydrophilic urea headgroup. The geometry of these surfactant molecules at the interface is critical in determining the aggregate structures they form, with the headgroup being a major contributor to melting point behavior for n-alkyl ureas ekb.egacs.org.

Environmental Fate and Ecotoxicological Impact of Octylurea

Environmental Pathways and Behavior

The environmental pathways and behavior of a chemical compound are governed by its physical and chemical properties, as well as its interactions with environmental matrices such as soil, water, and air. For Octylurea, its behavior is anticipated to be influenced by its alkyl chain and urea (B33335) functional group.

There is a lack of specific studies identifying the degradation products of this compound. In general, the biodegradation of urea-based compounds can lead to the formation of ammonia (B1221849), carbon dioxide, and the corresponding amine (in this case, octylamine). Further degradation of octylamine (B49996) would then occur. The nature and potential environmental impact of any intermediate degradation products of this compound remain uncharacterized.

Ecotoxicological Studies

Specific ecotoxicological studies on this compound are scarce in the available scientific literature. A structurally related compound, N,N''-(methylenedi-4,1-phenylene)bis[N'-octylurea], is classified as causing long-lasting harmful effects to aquatic life, suggesting that compounds with this compound moieties may pose a risk to aquatic ecosystems. However, direct toxicity data for this compound is not available.

The impact of this compound on microorganisms, particularly those in activated sludge of wastewater treatment plants, has not been specifically reported. In general, high concentrations of organic chemicals can inhibit the respiration and metabolic activity of microorganisms in activated sludge, potentially disrupting the wastewater treatment process. Standardized tests, such as those measuring the inhibition of oxygen consumption, are used to assess the toxicity of chemicals to activated sludge. Without specific data for this compound, its potential to inhibit microbial activity in wastewater treatment remains unknown.

A comprehensive environmental risk assessment for this compound cannot be conducted without sufficient data on its environmental fate, persistence, bioaccumulation potential, and ecotoxicity. The potential for a chemical to pose an environmental risk is determined by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC). As no reliable data is available to derive these values for this compound, its environmental risk is currently unassessed.

Interactive Data Table: Summary of Available Information on the Environmental Fate and Ecotoxicity of this compound

ParameterFindingSource
Environmental Fate
Degradation ProcessesNo specific data available for this compound.N/A
Degradation ProductsNo specific data available for this compound.N/A
Ecotoxicological Impact
Aquatic ToxicityA related compound, N,N''-(methylenedi-4,1-phenylene)bis[N'-octylurea], is noted to potentially cause long-lasting harmful effects to aquatic life.PubChem
Toxicity to MicroorganismsNo specific data available for this compound.N/A
Environmental RiskNot assessed due to lack of data.N/A

Future Research Directions and Translational Perspectives for Octylurea

Development of Novel Octylurea-Based Compounds with Enhanced Efficacy and Selectivity

Future research is poised to focus on the synthesis and characterization of novel this compound derivatives, meticulously designed to achieve superior efficacy and selectivity in targeted applications. Studies have already demonstrated the potential of ureido and bis-ureido derivatives, which have been investigated as activators for enzymes such as carbonic anhydrase (CA). Notably, some of these derivatives have exhibited selective activation of carbonic anhydrase I (CA I), indicating a promising pathway for designing compounds with specific biological interactions. nih.gov

In the realm of drug delivery, octyl-terminated oligoureas have shown the capacity to enhance the delivery efficiency of small interfering RNA (siRNA) into cells. This finding suggests a significant potential for developing new this compound-based formulations that can improve the cellular uptake and efficacy of therapeutic agents. Beyond delivery, this compound itself has been noted for potential antimicrobial and antifungal activities, positioning it as a candidate for further investigation into new antimicrobial agents.

Moreover, the utility of this compound derivatives as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) underscores their importance in separation science. Chitosan (B1678972) bis(phenylcarbamate)-(n-octyl urea)s, for instance, have been synthesized and demonstrated strong enantioseparation capabilities for various chiral compounds. mdpi.com This highlights the opportunity to develop highly selective separation materials by fine-tuning the structure of this compound derivatives.

The synthesis of these novel compounds can also benefit from advancements in green chemistry. For example, manganese-catalyzed dehydrogenative synthesis offers a more sustainable and atom-economical route to produce a broad variety of urea (B33335) derivatives, including those derived from octyl amine, with hydrogen as the sole byproduct. researchgate.net This approach not only facilitates the creation of new structures but also aligns with principles of sustainable manufacturing.

Integration into Advanced Materials for Specific Industrial and Biomedical Applications

The integration of this compound into advanced materials represents a critical translational perspective, expanding its utility across industrial and biomedical sectors. Its inherent properties make it a valuable component in the synthesis of polymers and resins, where it can modify material characteristics and enhance performance for diverse applications.

In industrial chromatography, this compound derivatives are already making strides as key components of chiral stationary phases. These materials enable highly selective separation processes, which are crucial for the pharmaceutical and fine chemical industries where enantiomeric purity is paramount. For instance, chitosan bis(phenylcarbamate)-(n-octyl urea)s have been successfully coated onto macroporous silica (B1680970) gel to afford new CSPs, demonstrating satisfactory column efficiencies and strong enantioseparation capabilities for a range of chiral analytes. mdpi.com

CSP TypeSolvent Compatibility (Example)Enantioseparation Capability (Example)Column Efficiency (Plates/meter)
Chitosan bis(phenylcarbamate)-(n-octyl urea)sEthyl acetate, Acetone, THFStrong for various chiral compounds22,400–40,000

Table 1: Performance Overview of Chitosan Bis(phenylcarbamate)-(n-Octyl Urea)s as Chiral Stationary Phases mdpi.com

Beyond industrial applications, this compound's potential in biomedical materials is significant. Its ability to enhance the permeability of drug formulations across lipid membranes suggests its role in developing advanced transdermal drug delivery systems. Furthermore, the broader family of polyureas, which are derived from urea, finds extensive use in coatings, adhesives, and various biomedical industries, indicating a pathway for this compound to contribute to the development of specialized biomedical plastics and coatings. researchgate.net

Refinement of Computational Models for Predictive Design and Mechanistic Understanding

The future of this compound research will heavily rely on the refinement and application of computational models for predictive design and a deeper mechanistic understanding. Computational molecular models are indispensable tools for elucidating the interactions of chemicals with biomolecular targets, providing valuable insights into their mechanism of action and facilitating rational molecular design. nih.gov

For instance, density functional theory (DFT) calculations have been successfully employed to investigate the self-aggregation mechanisms of N-alkyl derivatives of urea. These studies emphasize that accurate predictions and a comprehensive understanding of molecular behavior necessitate the consideration of solvent interactions within the computational framework. researchgate.net This approach can be directly applied to this compound to predict its aggregation behavior in different environments, which is crucial for its application in materials and formulations.

The concept of "predictive maturity" in computational models, which refers to their accuracy in forecasting outcomes, is a key area of focus. This involves combining experimental observations with detailed computer simulations to characterize material properties and quantify uncertainties in predictions. researchgate.net For this compound, this could translate into more accurate predictions of its performance in novel materials or its interactions within biological systems.

Furthermore, advanced molecular design programs, such as HostDesigner, are being developed to generate and rank candidate multifunctional ion receptors based on hydrogen-bond-donor groups. researchgate.net Applying such computational tools to this compound could lead to the rational design of new derivatives with tailored functionalities, for example, for selective binding or recognition in chemical sensing or separation applications.

Comprehensive Environmental Impact Assessment and Sustainable Chemistry Practices

A critical aspect of future research for this compound involves a comprehensive environmental impact assessment and the integration of sustainable chemistry practices throughout its lifecycle. The principles of green chemistry, which advocate for the design of chemical products and processes that minimize or eliminate hazardous substances, will guide this endeavor. fatfinger.iomdpi.com

Key to this assessment is the implementation of Life-Cycle Assessment (LCA) methodologies. LCA provides a holistic framework to evaluate the environmental footprint of this compound, from raw material extraction and synthesis to its use and eventual disposal. This includes analyzing aspects such as emissions, waste generation, and resource consumption. mdpi.combath.ac.ukuu.nl

The adoption of sustainable synthesis methods is paramount. As highlighted earlier, the development of manganese-catalyzed dehydrogenative synthesis for urea derivatives offers a more environmentally benign alternative to traditional methods, producing hydrogen as a clean byproduct and aligning with the goals of a circular economy. researchgate.net Future research will focus on optimizing such processes for this compound production, aiming for high atom economy and reduced energy consumption.

Moreover, the broader field of sustainable chemistry emphasizes the development and use of green solvents and efficient catalysis to reduce the environmental impact of chemical processes. bath.ac.ukuu.nl Research into the environmental fate and degradation pathways of this compound will also be crucial to ensure its responsible production and application, minimizing any potential ecological footprint.

Q & A

Q. What protocols ensure ethical compliance in animal studies involving this compound, particularly for chronic exposure models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain IACUC approval, specifying humane endpoints (e.g., weight loss >20%). Use blinded assessments to reduce bias. Publish raw data in repositories like Figshare to enhance transparency .

Q. How can researchers enhance reproducibility when sharing this compound-related data, including negative results?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectra, chromatograms, and raw datasets in discipline-specific repositories (e.g., ChemSpider). Use electronic lab notebooks (ELNs) for version control. Publish negative results in dedicated journals (e.g., Journal of Negative Results) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.